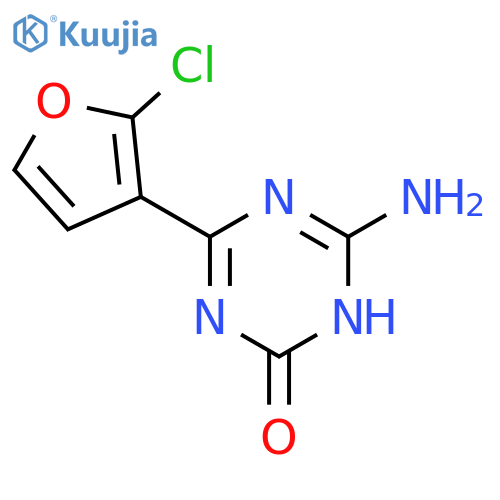Cas no 1694752-41-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-)

1694752-41-4 structure
商品名:1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-
CAS番号:1694752-41-4
MF:C7H5ClN4O2
メガワット:212.593199491501
CID:5262756
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-
-
- インチ: 1S/C7H5ClN4O2/c8-4-3(1-2-14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13)
- InChIKey: BWECQNUKMSNQFA-UHFFFAOYSA-N
- ほほえんだ: N1C(N)=NC(C2C=COC=2Cl)=NC1=O
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072786-1g |
4-Amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 95% | 1g |
¥6951.0 | 2023-04-10 | |
| Enamine | EN300-646725-0.05g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 0.05g |
$1188.0 | 2023-03-04 | ||
| Enamine | EN300-646725-0.1g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 0.1g |
$1244.0 | 2023-03-04 | ||
| Enamine | EN300-646725-5.0g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 5.0g |
$4102.0 | 2023-03-04 | ||
| Enamine | EN300-646725-0.5g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 0.5g |
$1357.0 | 2023-03-04 | ||
| Enamine | EN300-646725-0.25g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 0.25g |
$1300.0 | 2023-03-04 | ||
| Enamine | EN300-646725-2.5g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 2.5g |
$2771.0 | 2023-03-04 | ||
| Enamine | EN300-646725-1.0g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-646725-10.0g |
4-amino-6-(2-chlorofuran-3-yl)-2,5-dihydro-1,3,5-triazin-2-one |
1694752-41-4 | 10.0g |
$6082.0 | 2023-03-04 |
1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)- 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1694752-41-4 (1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-) 関連製品
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1189426-16-1(Sulfadiazine-13C6)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
